molecular formula C22H21N3O3S2 B12752759 4-(4-(((4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)morpholine CAS No. 104183-47-3

4-(4-(((4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)morpholine

Cat. No.: B12752759
CAS No.: 104183-47-3
M. Wt: 439.6 g/mol
InChI Key: IXDBLBHDDUGTBX-XMHGGMMESA-N
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Description

4-(4-(((4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)morpholine is a complex organic compound that features a thiazolidine ring, a morpholine ring, and a benzoyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 4-(4-(((4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)morpholine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a thioamide with an α-haloketone under basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.

    Attachment of the Morpholine Ring: The morpholine ring can be attached via a nucleophilic substitution reaction, where a suitable leaving group on the benzoyl intermediate is replaced by morpholine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-(4-(((4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)morpholine undergoes various types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-(((4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)morpholine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(4-(((4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)morpholine involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The benzoyl group can enhance the compound’s binding affinity to its targets, while the morpholine ring can improve its solubility and bioavailability. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

4-(4-(((4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)morpholine can be compared with other thiazolidine derivatives, such as:

    Thiazolidinediones: These compounds are known for their antidiabetic properties and act as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ).

    Thiazole Derivatives: These compounds have diverse biological activities, including antimicrobial and anticancer properties.

    Morpholine Derivatives: These compounds are used in various applications, including as solvents, corrosion inhibitors, and pharmaceuticals.

Properties

CAS No.

104183-47-3

Molecular Formula

C22H21N3O3S2

Molecular Weight

439.6 g/mol

IUPAC Name

(5E)-5-benzylidene-3-[[4-(morpholine-4-carbonyl)anilino]methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H21N3O3S2/c26-20(24-10-12-28-13-11-24)17-6-8-18(9-7-17)23-15-25-21(27)19(30-22(25)29)14-16-4-2-1-3-5-16/h1-9,14,23H,10-13,15H2/b19-14+

InChI Key

IXDBLBHDDUGTBX-XMHGGMMESA-N

Isomeric SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NCN3C(=O)/C(=C\C4=CC=CC=C4)/SC3=S

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NCN3C(=O)C(=CC4=CC=CC=C4)SC3=S

Origin of Product

United States

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